Prephenic acid

Enzyme kinetics Tyrosine biosynthesis Prephenate dehydrogenase

Prephenic acid (also known as prephenate in its anionic form) is a non-aromatic, dicarboxylic acid intermediate (C₁₀H₁₀O₆, MW 226.18) in the shikimate pathway. It is synthesized from chorismic acid via a [3,3]-sigmatropic Claisen rearrangement catalyzed by chorismate mutase and serves as the critical branch point for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 87664-40-2
Cat. No. B10776367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrephenic acid
CAS87664-40-2
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O
InChIInChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)
InChIKeyFPWMCUPFBRFMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prephenic Acid (CAS 87664-40-2): The Shikimate Pathway Branch Point Intermediate for Phenylalanine and Tyrosine Biosynthesis


Prephenic acid (also known as prephenate in its anionic form) is a non-aromatic, dicarboxylic acid intermediate (C₁₀H₁₀O₆, MW 226.18) in the shikimate pathway [1]. It is synthesized from chorismic acid via a [3,3]-sigmatropic Claisen rearrangement catalyzed by chorismate mutase and serves as the critical branch point for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine [2]. Unlike chorismate, which also feeds tryptophan biosynthesis, prephenate is committed solely to phenylalanine/tyrosine production, making it the definitive intermediate for studying this specific metabolic branch [3].

Why Chorismate or Arogenate Cannot Substitute for Prephenic Acid in Targeted Enzymatic Assays


Generic substitution of prephenic acid with its closest analogs—chorismic acid or arogenic acid—is scientifically invalid due to fundamentally divergent metabolic fates and distinct enzyme specificities. While all three are shikimate pathway intermediates, prephenic acid is the only dedicated branch point substrate for prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH), the enzymes that commit carbon flux irreversibly to phenylalanine and tyrosine, respectively [1]. Chorismate, in contrast, is a multifunctional precursor that also feeds tryptophan biosynthesis, folate production, and siderophore assembly, leading to nonspecific metabolic crosstalk in experimental systems [2]. Arogenate, a downstream alternative intermediate in some organisms, bypasses the PDT/PDH branch point entirely, rendering it useless for studying this critical regulatory node [3]. The quantitative evidence below establishes the precise biochemical thresholds that make prephenic acid the only viable substrate for characterizing PDT/PDH activity, allosteric regulation, and pathway engineering in phenylalanine/tyrosine biosynthesis.

Prephenic Acid Comparative Evidence: Quantitative Differentiation for Procurement and Assay Design


Prephenate Dehydrogenase (PDH) Substrate Affinity: Metagenome-Derived Enzyme Kinetics (Km = 0.87 mM)

For a metagenome-derived prephenate dehydrogenase (PdhE-1) cloned from alkaline-polluted soil microorganisms, the enzyme exhibits an apparent Michaelis constant (Kₘ) of 0.87 mM for prephenic acid (as the substrate prephenate), with a Vₘₐₓ of 41.5 U/mg and a catalytic efficiency (k_cat/Kₘ) of 1.16 × 10⁴ M⁻¹s⁻¹ [1]. This Kₘ value defines the substrate concentration required for half-maximal velocity in tyrosine biosynthetic assays and provides a quantitative benchmark for comparing PDH enzymes across different species or engineered variants.

Enzyme kinetics Tyrosine biosynthesis Prephenate dehydrogenase Michaelis-Menten Metagenomics

Prephenate Dehydratase (PDT) Substrate Affinity: Feedback-Regulated Enzyme Kinetics (Km = 72 µM)

In the actinomycete Microtetraspora glauca, prephenate dehydratase (PDT)—the enzyme committing prephenate to phenylalanine biosynthesis—exhibits a baseline Michaelis constant (Kₘ) of 72 µM for prephenate [1]. Crucially, this Kₘ value is not fixed; it is subject to allosteric up-regulation (increased Kₘ, decreased affinity) by the pathway end-products phenylalanine, tyrosine, and tryptophan acting as competitive feedback inhibitors [1]. This quantitative sensitivity makes prephenic acid the essential tool for dissecting the allosteric regulation of phenylalanine biosynthesis, a feature absent from downstream intermediates.

Enzyme kinetics Phenylalanine biosynthesis Prephenate dehydratase Allosteric regulation Actinomycetes

Feedback Inhibition of DAHP Synthase: 8× Greater Potency than Chorismate (IC₅₀: 50 µM vs. 400 µM)

Both prephenic acid and chorismic acid function as non-competitive feedback inhibitors of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first committed enzyme of the shikimate pathway in Bacillus subtilis [1]. However, prephenic acid is a significantly more potent inhibitor, exhibiting an IC₅₀ (concentration for 50% inhibition) of 5 × 10⁻⁵ M (50 µM), whereas chorismic acid requires a concentration of 4 × 10⁻⁴ M (400 µM) to achieve the same level of inhibition [1].

Allosteric regulation Metabolic feedback DAHP synthase IC50 Shikimate pathway

Pathway Branch Point Specificity: Exclusively Committed to Phenylalanine and Tyrosine Biosynthesis

Prephenic acid occupies a unique position in the shikimate pathway as the sole dedicated branch point for phenylalanine and tyrosine biosynthesis, with no involvement in tryptophan production [1]. In contrast, its precursor chorismate is a multifunctional hub that also serves as the substrate for anthranilate synthase (committing to tryptophan), isochorismate synthase (siderophore biosynthesis), and aminodeoxychorismate synthase (folate biosynthesis) [2]. This lack of metabolic promiscuity is a critical differentiator: prephenate-derived carbon flux is exclusively directed toward phenylalanine and tyrosine, whereas chorismate-derived flux is partitioned among at least five distinct biosynthetic pathways [3].

Metabolic flux Shikimate pathway Branch point Phenylalanine Tyrosine Tryptophan

Inherent Chemical Instability and Storage Requirements: Mandates Barium Salt Formulation and -20°C Storage

Prephenic acid, as a 1,4-cyclohexadiene, is inherently unstable and undergoes facile non-enzymatic aromatization under acidic or basic conditions, complicating isolation, synthesis, and long-term storage [1]. This inherent lability differentiates it sharply from the aromatic end-products (phenylalanine, tyrosine) and downstream keto acids (phenylpyruvate, 4-hydroxyphenylpyruvate), which are chemically stable at room temperature. To mitigate this instability, the compound is commercially supplied as the barium salt (CAS 2931-08-0) with a typical purity of ≥75%, and must be stored at -20°C upon receipt .

Chemical stability Aromatization Storage conditions Salt formulation Handling

High-Value Application Scenarios for Prephenic Acid in Research and Industrial Biotechnology


Characterizing Novel or Engineered Prephenate Dehydrogenase (PDH) Enzymes

Researchers isolating or engineering prephenate dehydrogenase (PDH) variants for tyrosine biosynthetic pathway optimization require prephenic acid as the authentic substrate for kinetic characterization. The established Kₘ values (e.g., 0.87 mM for the metagenome-derived PdhE-1 enzyme [1]) provide a quantitative benchmark for comparing novel enzyme performance and for selecting appropriate substrate concentrations to ensure saturating assay conditions.

Dissecting Allosteric Feedback Regulation of Phenylalanine Biosynthesis

Studies investigating the feedback inhibition of prephenate dehydratase (PDT) by aromatic amino acids (phenylalanine, tyrosine, tryptophan) necessitate prephenic acid as the substrate. The baseline Kₘ of 72 µM for M. glauca PDT [2] serves as the reference point for quantifying how pathway end-products increase the apparent Kₘ, thereby enabling precise characterization of allosteric regulatory mechanisms relevant to antimicrobial and herbicide discovery.

Screening for Modulators of Shikimate Pathway Feedback Inhibition

Prephenic acid is an 8-fold more potent inhibitor of DAHP synthase (IC₅₀ = 50 µM) than its precursor chorismic acid (IC₅₀ = 400 µM) [3]. This heightened sensitivity makes prephenic acid the superior probe for high-throughput screening campaigns aimed at identifying compounds that disrupt or mimic feedback regulation of the shikimate pathway—a validated target for antibacterial and herbicidal agents.

Metabolic Engineering for Phenylalanine or Tyrosine Overproduction

In metabolic engineering projects focused exclusively on enhancing phenylalanine or tyrosine titers, prephenic acid serves as the essential analytical standard for quantifying flux through the committed branch of the pathway. Unlike chorismate, which partitions flux among five competing pathways [4], prephenate-derived assays provide unambiguous readouts of PDT and PDH activities, enabling precise strain optimization without confounding metabolic crosstalk.

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